Technical Whitepaper: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine
Technical Whitepaper: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine
Topic: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
A Versatile Scaffold for Kinase Inhibitor Discovery[1]
Executive Summary
2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (CAS: 107954-46-9) represents a critical "privileged structure" in medicinal chemistry, specifically within the domain of kinase inhibition.[1] It serves as the foundational scaffold for a wide class of ATP-competitive inhibitors targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) , c-Jun N-terminal Kinase (JNK) , and Phosphoinositide 3-kinase (PI3K) .[1][2]
This guide moves beyond basic properties to focus on the synthetic utility of the molecule.[1] Its value lies in the 2-methylthio (
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | 2-(methylsulfanyl)-4-(pyridin-3-yl)pyrimidine | |
| Molecular Formula | ||
| Molecular Weight | 203.26 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water/hexane |
| LogP (Predicted) | ~2.1 - 2.4 | Lipophilic, suitable for cell penetration |
| pKa (Pyridyl) | ~3.5 - 4.0 | Pyridine nitrogen is weakly basic |
| Key Reactivity | Oxidation susceptible (S-Me) | Precursor to sulfone/sulfoxide |
Synthetic Architecture (The "Expertise" Pillar)
The synthesis of this scaffold is best approached via the Enaminone Route .[1] This method is superior to the traditional chalcone route because it avoids the variable yields associated with aldol condensations of heteroaryl ketones.[1]
Mechanistic Pathway[1][2][8][10]
-
Enaminone Formation: Condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] The DMF-DMA acts as a "one-carbon" synthon.[1][2]
-
Cyclization: The resulting enaminone reacts with S-methylisothiourea hemisulfate.[1][2] The guanidine-like nitrogen attacks the enaminone carbonyl, followed by intramolecular cyclization and elimination of dimethylamine.[1]
Synthesis Workflow Diagram (Graphviz)
Caption: Figure 1. The Enaminone Route affords high regioselectivity and yield, avoiding the polymerization often seen with chalcone precursors.[1]
Experimental Protocols (Self-Validating Systems)
Synthesis of the Scaffold
Rationale: The use of DMF-DMA ensures that the electrophilic carbon is introduced in a high oxidation state, facilitating the subsequent cyclization.[1]
Reagents:
Step-by-Step Protocol:
-
Enaminone Formation: Dissolve 3-acetylpyridine (e.g., 10 mmol) in DMF-DMA (12 mmol). Heat to reflux (
) for 4–6 hours.-
Validation Point: Monitor by TLC (EtOAc/Hexane). The starting ketone spot should disappear, replaced by a more polar, UV-active yellow spot (the enaminone).[1]
-
-
Evaporation: Remove excess DMF-DMA under reduced pressure. The residue is usually a yellow/orange oil or solid.[1]
-
Cyclization: Dissolve the crude enaminone in anhydrous ethanol. Add S-methylisothiourea hemisulfate (11 mmol) and NaOEt (11 mmol).
-
Reflux: Heat the mixture to reflux for 8–12 hours.
-
Workup: Cool to room temperature. Evaporate ethanol. Resuspend residue in water and extract with Ethyl Acetate (
). -
Purification: Dry organic layer over
. Concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).[1]
Functionalization Strategy: The "Oxidation-Displacement"
Rationale: The 2-SMe group is a poor leaving group.[1][2] Oxidation to the sulfone (
Protocol:
-
Oxidation: Dissolve the scaffold in DCM.[1][2] Add m-CPBA (2.2 eq) at
.[2] Stir at RT for 2 hours.-
Validation Point: TLC will show a massive shift to a lower Rf (more polar) species (Sulfone).
-
-
Displacement: Add the desired amine (e.g., morpholine, aniline derivative) (1.5 eq) and a base (DIPEA) to the crude sulfone solution.[1] Stir at RT or mild heat (
).-
Validation Point: The polar sulfone spot disappears, replaced by the product spot.[1]
-
Biological Context & Mechanism of Action[1]
This scaffold acts as a hinge-binder in the ATP-binding pocket of kinases.[1][2] The pyridine nitrogen (N1 of the pyridine ring) typically accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met109 in p38
Signal Transduction Pathway (p38 MAPK)
Caption: Figure 2.[1] The scaffold targets the phosphorylation cascade at the p38 node, preventing the activation of downstream inflammatory effectors.[1]
References
-
Boehm, J. C., et al. (1996).[1] 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency.[1][2] Journal of Medicinal Chemistry, 39(19), 3929–3937.[1]
-
Adams, J. L., et al. (2001).[1] Pyrimidinylimidazole Inhibitors of p38: Cyclic N-1 Substituents Enhance Potency and Efficacy.[1][2] Bioorganic & Medicinal Chemistry Letters, 11(21), 2867–2870.[1]
-
Peifer, C., & Alessi, D. R. (2008).[1] Small-molecule inhibitors of protein kinase B/Akt and related biological targets.[1][2] ChemMedChem, 3(12), 1810-1838.[1] (Discusses pyrimidine scaffolds in kinase inhibition).
-
Vertex Pharmaceuticals. (2000). Inhibitors of p38 MAP Kinase.[1][3] (Patent WO2000017175). (Describes the synthesis of 2-substituted-4-arylpyrimidines).
-
Fischer, P. M. (2003).[1] The design of drug candidate kinase inhibitors.[1][4][3] Current Medicinal Chemistry, 10(18), 1763-1791.[1] (Review of the ATP-binding motif interactions).
Sources
- 1. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 2. 59243-39-9|2-(Methylthio)pyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
